Peptide 84

IL-2 epitope mapping monoclonal antibody specificity ELISA immunoassay development

Researchers developing IL-2 detection assays or studying IL-2Rα signaling often encounter non-specific binding and batch variability with full-length IL-2. Peptide 84 is a sequence-defined, 14-amino-acid fragment (residues 59-72 of human IL-2) that addresses these challenges. - Antibodies raised against Peptide 84 specifically recognize native IL-2 in ELISA and stain activated T-cells in IHC. - Binds IL-2Rα with Kd = 1.41 × 10⁻⁶ M, enabling pathway-specific interrogation without β/γ-chain cross-reactivity. - Exhibits hepatoprotective activity equivalent to prednisolone in vivo, providing a mechanistically distinct tool for liver protection studies.

Molecular Formula C75H126N16O26
Molecular Weight 1667.9 g/mol
CAS No. 90686-89-8
Cat. No. B1620102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeptide 84
CAS90686-89-8
SynonymsIL-2, 59-72
interleukin-2 (59-72)
peptide 84
Molecular FormulaC75H126N16O26
Molecular Weight1667.9 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)N
InChIInChI=1S/C75H126N16O26/c1-36(2)30-42(77)62(103)79-43(18-23-56(93)94)63(104)80-44(19-24-57(95)96)64(105)81-46(21-26-59(99)100)66(107)85-49(31-37(3)4)69(110)84-48(16-13-14-28-76)74(115)91-29-15-17-54(91)72(113)87-50(32-38(5)6)68(109)83-45(20-25-58(97)98)65(106)82-47(22-27-60(101)102)67(108)90-61(41(11)12)73(114)88-51(33-39(7)8)70(111)86-52(35-55(78)92)71(112)89-53(75(116)117)34-40(9)10/h36-54,61H,13-35,76-77H2,1-12H3,(H2,78,92)(H,79,103)(H,80,104)(H,81,105)(H,82,106)(H,83,109)(H,84,110)(H,85,107)(H,86,111)(H,87,113)(H,88,114)(H,89,112)(H,90,108)(H,93,94)(H,95,96)(H,97,98)(H,99,100)(H,101,102)(H,116,117)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,61-/m0/s1
InChIKeyUDTXUDHDIVNHCL-AENUQYPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peptide 84 (CAS 90686-89-8): A Defined Interleukin-2 (59-72) Epitope Fragment for Immunoassay and Receptor Studies


Peptide 84 (CAS 90686-89-8) is a chemically synthesized 14-amino-acid fragment corresponding to residues 59–72 of mature human interleukin-2 (IL-2), with the sequence LEEELKPLEEVLNL, a molecular formula of C₇₅H₁₂₆N₁₆O₂₆, and a molecular weight of 1667.9 g/mol [1]. This region constitutes the dominant linear epitope of the IL-2 molecule, recognized by multiple monoclonal antibodies including BO-7 and LNKB-2, and encompasses one of the key binding sites for the IL-2 receptor α-subunit (IL-2Rα) [2]. Unlike full-length recombinant IL-2, Peptide 84 is a discrete, chemically defined fragment that enables epitope-specific immunological detection, antibody affinity purification, and structural studies without the glycosylation heterogeneity or disulfide-bond complexity of the intact cytokine [3].

Why Generic IL-2 Peptide Substitution Fails: Epitope Position, Fragment Length, and Functional Selectivity of Peptide 84


Substituting Peptide 84 with an alternative IL-2 fragment—even one that overlaps substantially in primary sequence—is not functionally equivalent. Epitope mapping with monoclonal antibody BO-7 demonstrates that Peptide 84 (residues 59–72) is strongly reactive in ELISA, whereas the overlapping peptide spanning residues 48–69 shows no detectable binding, establishing that the precise N- and C-terminal boundaries of the 59–72 fragment are critical for antibody recognition [1]. Furthermore, a systematic length–activity study comparing Nα-acetylated, Cα-methylated fragments 59–72, 60–72, and 61–72 revealed that truncation by even a single N-terminal residue (Leu59) diminishes hepatoprotective potency; the full 59–72 peptide was the most active, and its IL-2Rα binding affinity (Kd = 1.41 × 10⁻⁶ M) approaches that of the intact IL-2 cytokine (~10⁻⁷ M) [2]. These position- and length-dependent properties mean that procurement of any IL-2 fragment other than the verified 59–72 sequence risks loss of the epitope, reduced receptor affinity, or absent bioactivity in established assays.

Peptide 84 (CAS 90686-89-8) Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


Epitope Discrimination: Peptide 84 (59-72) vs. Overlapping IL-2 Fragment 48-69 in Monoclonal Antibody BO-7 ELISA

In a direct head-to-head binding study using synthetic IL-2-derived peptides in ELISA, Peptide 84 (residues 59–72) was strongly reactive with monoclonal antibody BO-7, whereas the overlapping peptide spanning residues 48–69—which shares 12 of its 22 residues with the 59–72 sequence—exhibited no detectable binding [1]. This qualitative, all-or-nothing discrimination demonstrates that the epitope recognized by BO-7 resides entirely within the 59–72 segment and requires the precise N-terminal boundary at Leu59. The same study confirmed that Peptide 84 competes with intact recombinant IL-2 for BO-7 binding and can be used for immunopurification of the antibody, whereas the 48–69 peptide cannot [1].

IL-2 epitope mapping monoclonal antibody specificity ELISA immunoassay development

IL-2 Receptor Alpha Subunit Binding Affinity: Peptide 84 (59-72) Approaches Full-Length IL-2, While Shorter Fragments Lose Activity

The ³H-labeled Peptide 84 (59–72) was shown to bind specifically to the IL-2 receptor α-subunit (IL-2Rα) on CTLL cells with a determined binding constant (Kd) of 1.41 × 10⁻⁶ M, which is within approximately one order of magnitude of the interaction between full-length IL-2 and IL-2Rα (~10⁻⁷ M) [1]. This binding was demonstrated to be specific and to occur precisely at IL-2Rα, consistent with X-ray crystallographic data locating one of the IL-2 binding sites within this region. The study further compared the full 59–72 fragment against two N-terminally truncated variants (60–72 and 61–72), all modified with Nα-acetyl and Cα-methyl blocking groups; the 59–72 peptide was identified as the most active in functional hepatoprotective assays, indicating that the N-terminal Leu59 residue is essential for optimal receptor engagement and downstream biological activity [1].

IL-2Rα binding kinetics cytokine fragment pharmacology CTLL cell proliferation assay

Hepatoprotective Potency Benchmarking: Peptide 84 (59-72) Matches Prednisolone, Outperforms Shorter IL-2 Fragments and Bestatine

In a systematic in vivo comparison, the hepatoprotective activity of Peptide 84 (59–72, Nα-acetylated and Cα-methylated) was benchmarked against the clinical anti-inflammatory agent prednisolone, the cytotoxic dipeptide bestatine, and two shorter IL-2 fragments (60–72 and 61–72) [1]. The study employed two hepatotoxin models: tetrachloromethane (CCl₄) and galactosamine-induced liver injury. The 59–72 peptide normalized the duration of thiopental narcosis and serum hepatospecific enzyme levels in experimental animals to a degree comparable to prednisolone. In contrast, bestatine exhibited no hepatoprotective effect whatsoever, and the truncated fragments (60–72 and 61–72) showed progressively reduced activity, confirming that the full 14-residue 59–72 sequence is required for maximal efficacy. The mechanism was attributed to peptide-induced reprogramming of classically activated macrophages toward an alternatively activated state, mediated through IL-2Rα engagement [1].

hepatoprotection IL-2 peptide pharmacology macrophage modulation

Activated T-Cell Detection Window: Anti-Peptide 84 Antibody Discriminates 5–15% Unstimulated vs. 40–60% Mitogen-Stimulated Lymphocytes by FACS

Using a rabbit polyclonal antibody raised against chemically synthesized Peptide 84 and affinity-purified against the homologous peptide, fluorescence-activated cell sorter (FACS) analysis of human peripheral blood lymphocytes revealed a quantitative detection window distinguishing resting from activated T cells [1]. Unstimulated lymphocytes showed low fluorescence intensity in only 5–15% of cells, whereas stimulation with T-cell mitogens (PHA or PWM) increased the proportion of cells exhibiting high fluorescence intensity to 40–60% [1]. Staining specificity was confirmed by complete inhibition upon preincubation of the anti-p84 antibody with either the homologous peptide or recombinant IL-2, but not with unrelated peptides. In parallel immunoperoxidase staining, the anti-p84 antibody reacted selectively with an enriched T-cell population phenotyped as 95% Leu 5⁺, 80% Leu 3⁺, and 60% Tac⁺ [1]. This 4- to 12-fold dynamic range between unstimulated and stimulated conditions provides a validated quantitative window for IL-2-producing cell enumeration.

flow cytometry T-cell activation IL-2 intracellular staining FACS immunophenotyping

Structural Validation: Peptide 84 Co-Crystallized with Anti-IL-2 Fab Fragment Resolves Epitope Conformation at Atomic Resolution

Peptide 84 (residues 59–72 of human IL-2) has been co-crystallized in complex with the Fab fragment of monoclonal antibody LNKB-2, and its three-dimensional structure has been deposited in the Protein Data Bank under accession codes 1F90 and 7YZJ [1][2]. The X-ray structure (1F90, determined at a resolution suitable for atomic-level analysis) revealed that the peptide adopts a predominantly α-helical conformation matching that of the corresponding epitope segment (residues 64–72) within the intact IL-2 protein. Critically, side chains of Leu66, Val69, and Leu70—which are buried in the full IL-2 structure—become surface-exposed in the peptide–Fab complex and participate directly in antibody contacts [1]. The more recent 7YZJ structure (2022, 2.6 Å resolution) provides an updated refinement of the Fab–peptide interface [2]. This crystallographic validation at atomic resolution confirms that Peptide 84 retains the native-like conformation of the IL-2 epitope and is suitable for high-resolution structural studies.

X-ray crystallography antibody-antigen complex IL-2 epitope structure PDB structural biology

Validated Application Scenarios for Peptide 84 (CAS 90686-89-8) Based on Quantitative Differentiation Evidence


Sandwich ELISA Development for IL-2 Quantitation Using BO-7/LNKB-2 Monoclonal Antibodies

Peptide 84 serves as the defined epitope standard for sandwich ELISA systems employing monoclonal antibodies BO-7 or LNKB-2, which recognize the 59–72 region of human IL-2. The peptide's strong reactivity with these antibodies, combined with its ability to compete with intact recombinant IL-2 for antibody binding, enables its use as a calibration standard, positive control antigen, and antibody-specificity validation reagent [1]. The all-or-nothing discrimination between Peptide 84 and the overlapping 48–69 fragment confirms that assay specificity depends on the exact 59–72 sequence boundaries, making sequence-verified Peptide 84 essential for assay development and quality control [1].

Antibody Affinity Purification and Epitope-Specific Immunodepletion

Peptide 84 can be immobilized on affinity chromatography resin for the immunopurification of anti-IL-2 monoclonal antibodies (BO-7, LNKB-2, and others recognizing the 59–72 epitope) from hybridoma supernatants or polyclonal antisera. Brandt et al. (1986) demonstrated that Peptide 84-conjugated matrices selectively capture mAb BO-7, which can subsequently be eluted under mild conditions, yielding epitope-specific antibody preparations free of co-purifying irrelevant immunoglobulins [1]. This application is directly supported by competition data showing that Peptide 84 binds the same antibody paratope as intact IL-2, validating its use as an affinity ligand [1].

IL-2Rα Receptor–Ligand Interaction Studies and Macrophage Modulation Research

Peptide 84 binds the IL-2 receptor α-subunit with a Kd of 1.41 × 10⁻⁶ M, approaching the affinity of the full-length cytokine, and this binding triggers downstream macrophage reprogramming from a classically activated (M1) to an alternatively activated (M2-like) state [1]. This property makes Peptide 84 a valuable tool compound for studying IL-2Rα-mediated signaling decoupled from IL-2Rβ/γ engagement, for investigating macrophage polarization mechanisms, and for preclinical hepatoprotection research where the peptide has demonstrated in vivo efficacy comparable to prednisolone in CCl₄ and galactosamine toxicity models [1]. Shorter fragments (60–72, 61–72) exhibit reduced activity and should not be substituted.

X-Ray Crystallography and Structural Biology of Antibody–Cytokine Interfaces

Peptide 84 has been successfully co-crystallized with the LNKB-2 Fab fragment, yielding high-resolution structures (PDB 1F90; PDB 7YZJ at 2.6 Å) that reveal the α-helical conformation of the IL-2 epitope and the molecular details of antibody–antigen contact residues [1][2]. These validated crystallization conditions and structural data provide a foundation for structural biology groups studying IL-2 epitope recognition, for rational antibody engineering efforts targeting the 59–72 region, and for computational docking or molecular dynamics simulations requiring an experimentally verified peptide structure [1][2].

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